molecular formula C22H22 B8205924 Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- CAS No. 202652-64-0

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-

Cat. No.: B8205924
CAS No.: 202652-64-0
M. Wt: 286.4 g/mol
InChI Key: DOTOVEIVWNKSJT-UHFFFAOYSA-N
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Description

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- is a bifunctional aromatic compound characterized by two benzene rings connected via a 1,2-ethynediyl (acetylene) bridge. Each benzene ring is substituted at the para position with a 3-buten-1-yl group.

Properties

IUPAC Name

1-but-3-enyl-4-[2-(4-but-3-enylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h3-4,9-16H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTOVEIVWNKSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431513
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202652-64-0
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis[4-(3-butenyl)phenyl]acetylene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves the following steps:

    Formation of Ethynediyl Linkage: The ethynediyl group is introduced between two benzene rings through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.

    Substitution with Butenyl Groups: The butenyl groups are introduced via a Friedel-Crafts alkylation reaction, where the benzene rings are alkylated with butenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation reactions, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ethynediyl group to an ethylene linkage.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Aluminum chloride (AlCl3), Butenyl halides

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Ethylene-linked benzene derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Drug Development: Investigated for its potential as a scaffold in the design of new pharmaceuticals.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.

    Electronics: Potential use in the fabrication of organic electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ethynediyl Bridges

  • Benzene,1,1'-(1,2-ethynediyl)bis[4-iodo- (CAS: 67973-34-6)
    • Molecular Formula : C₁₄H₈I₂
    • Key Features : Ethynediyl bridge with para-iodo substituents. The iodine atoms enhance polarizability and may facilitate cross-coupling reactions.
    • Applications : Likely used in optoelectronic materials due to heavy atom effects .

Compounds with Ethenediyl (Vinyl) Bridges

  • Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-methyl- (CAS: 2510-76-1)

    • Molecular Formula : C₁₆H₁₆
    • Key Features : A cis-stilbene derivative with para-methyl groups. The ethenediyl bridge allows for π-conjugation, useful in fluorescent probes or liquid crystals.
    • Research Findings : Exhibits photoisomerization behavior, contrasting with the rigid ethynediyl-linked compounds .
  • Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- (CAS: 2501-02-2)

    • Molecular Formula : C₁₄H₁₀N₂O₄
    • Key Features : Nitro groups enhance electron-withdrawing capacity, making this compound a candidate for explosive materials or charge-transfer complexes .

Compounds with Oxy or Alkyl Bridges

  • Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[4-(1-methyl-1-phenylethyl) (CAS: 88457-49-2)

    • Molecular Formula : C₃₄H₃₈O₂
    • Key Features : Flexible butanediyloxy linker and bulky tert-phenylethyl substituents. Likely used in polymer plasticizers or surfactants due to its lipophilic nature .
  • Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-3-(2-propen-1-yl) (CAS: 113641-49-9)

    • Molecular Formula : C₂₄H₂₆O₂
    • Key Features : Methoxy and propenyl groups provide sites for electrophilic substitution and polymerization. The isopropylidene spacer may improve thermal stability .

Data Table: Key Properties of Target Compound and Structural Analogs

Compound Name Bridge Type Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)- Ethynediyl 4-(3-buten-1-yl) C₁₈H₁₈ 234.34 Not Provided Conjugated materials, synthesis
Benzene,1,1'-(1,2-ethynediyl)bis[4-iodo- Ethynediyl 4-iodo C₁₄H₈I₂ 417.93 67973-34-6 Optoelectronics, cross-coupling
Benzene,1,1'-(1Z)-1,2-ethenediylbis[4-methyl- Ethenediyl (cis) 4-methyl C₁₆H₁₆ 208.30 2510-76-1 Fluorescent probes, liquid crystals
Benzene, 1,1'-(1,2-ethenediyl)bis[4-nitro- Ethenediyl 4-nitro C₁₄H₁₀N₂O₄ 294.24 2501-02-2 Explosives, charge-transfer systems
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-3-(2-propen-1-yl) Isopropylidene 4-methoxy, 3-propenyl C₂₄H₂₆O₂ 358.46 113641-49-9 Polymer precursors, thermal stabilizers

Research Findings and Functional Contrasts

  • Electronic Properties : Ethynediyl-linked compounds exhibit superior conjugation and rigidity compared to ethenediyl or oxy-bridged analogs, making them ideal for conductive polymers or molecular wires .
  • Reactivity : The 3-buten-1-yl groups in the target compound may undergo Diels-Alder reactions or polymerization, unlike nitro- or iodo-substituted derivatives, which prioritize electrophilic substitution .
  • Safety Profiles : Ethynediyl compounds (e.g., CAS 67973-34-6) show lower acute toxicity (Category 4, H302) compared to nitro-substituted ethenediyl derivatives (e.g., CAS 2501-02-2), which may have mutagenic or explosive hazards .

Biological Activity

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] (CAS No. 202652-64-0) is a complex organic compound that has garnered attention for its notable biological activities. This article explores its structural characteristics, synthesis methods, biological effects, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C22H22C_{22}H_{22} with a molecular weight of 286.41 g/mol. The structure features two benzene rings linked by an ethynediyl group, with each ring substituted by a butenyl group. This unique configuration contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] typically involves:

  • Formation of Ethynediyl Linkage :
    • Utilizes palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
  • Substitution with Butenyl Groups :
    • Achieved through Friedel-Crafts alkylation using butenyl halides in the presence of Lewis acid catalysts like aluminum chloride.

Biological Activity

Research indicates that Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] exhibits significant biological activity, particularly in inhibiting tumor cell proliferation. The following table summarizes key findings related to its biological effects:

Biological Activity Effect Reference
Tumor Cell Proliferation InhibitionEffective against various cancer cell lines
Antimicrobial PropertiesExhibits antibacterial effects
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have highlighted the compound's potential as an antitumor agent:

  • Study on Cancer Cell Lines : A study demonstrated that the compound significantly inhibited the growth of ovarian and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Another research effort revealed that the compound showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

The biological activity of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The ethynediyl linkage and butenyl groups enhance its binding affinity and reactivity with biological molecules, thereby modulating various signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Benzene derivatives often exhibit similar biological activities; however, the unique structure of Benzene, 1,1'-(1,2-ethynediyl)bis[4-(3-buten-1-yl)-] provides distinct electronic and steric properties that can influence its reactivity and therapeutic potential.

Compound Molecular Formula Biological Activity
Benzene, 1,1'-(1,2-ethanediyl)bis[4-methyl-]C22H22Antitumor activity
Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis[4-(3-butenyl)-]C22H22Moderate cytotoxicity

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